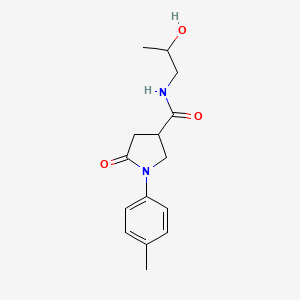![molecular formula C15H13N3O4 B4896754 N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide CAS No. 6098-37-9](/img/structure/B4896754.png)
N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide
Overview
Description
N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide, also known as AN-9, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. AN-9 is a member of the benzamide family of compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide has been shown to inhibit the activity of certain enzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). MMPs play a role in the breakdown of extracellular matrix proteins, which is important in processes such as tissue remodeling and wound healing. HDACs are involved in the regulation of gene expression and have been implicated in various diseases, including cancer. By inhibiting the activity of these enzymes, N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide has been shown to have anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells and to induce apoptosis (programmed cell death) in these cells. N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide has been shown to have anti-angiogenic effects by inhibiting the formation of new blood vessels.
Advantages and Limitations for Lab Experiments
N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been shown to have a wide range of biological activities, making it a useful tool for studying various diseases and biological processes. However, N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide also has some limitations. It has been shown to have low solubility in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research involving N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide. One area of interest is the development of N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide analogs with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide and its effects on various enzymes and signaling pathways. N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide also has potential applications in drug development, particularly in the development of anti-cancer and anti-inflammatory drugs. Further research is needed to explore these potential applications and to determine the safety and efficacy of N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide and its analogs.
Synthesis Methods
N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide can be synthesized through a multistep process involving the reaction of 3-methyl-4-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoic acid to form the benzamide intermediate. Finally, the intermediate is treated with N-methylmorpholine and isobutyl chloroformate to yield N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide.
Scientific Research Applications
N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. N-[4-(aminocarbonyl)phenyl]-3-methyl-4-nitrobenzamide has been used in research to study the role of certain enzymes and signaling pathways in various diseases, including cancer, diabetes, and cardiovascular disease.
properties
IUPAC Name |
N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-9-8-11(4-7-13(9)18(21)22)15(20)17-12-5-2-10(3-6-12)14(16)19/h2-8H,1H3,(H2,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXRWNRDNNTRLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10367459 | |
| Record name | N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide | |
CAS RN |
6098-37-9 | |
| Record name | N-(4-carbamoylphenyl)-3-methyl-4-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10367459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(2-chloro-4-{[(4-fluorophenoxy)acetyl]amino}-5-methoxyphenyl)benzamide](/img/structure/B4896684.png)
![6-(4-chlorophenyl)-3-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B4896692.png)
![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4896698.png)
![2-{2-[4-(4-ethylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4896708.png)
![ethyl 5-(3-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4896716.png)


![N-[(3,4-dimethoxyphenyl)acetyl]-3-methoxy-O-methyltyrosine](/img/structure/B4896742.png)

![4-methyl-6-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)sulfonyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4896765.png)
![N-(4-fluorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4896769.png)
![5-[(4-chlorophenyl)sulfonyl]-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4896777.png)
![1-{4-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B4896780.png)